5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one
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Description
5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C13H14F2N6O and its molecular weight is 308.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.11971542 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in the production of pyrimidine .
Mode of Action
The compound is expected to block the production of pyrimidine . Pyrimidine is a crucial component of the genetic material of organisms. By blocking its production, the compound prevents the multiplication and spreading of the organisms .
Biochemical Pathways
The compound interferes with the pyrimidine synthesis pathway . This pathway is essential for the production of genetic material. By blocking this pathway, the compound disrupts the normal functioning of the organisms, preventing their multiplication and spread .
Pharmacokinetics
The compound’s molecular weight, exact mass, and logp were found , which can provide some insights into its pharmacokinetic properties.
Result of Action
The result of the compound’s action is the prevention of the multiplication and spreading of the organisms . This is achieved by blocking the production of pyrimidine, a crucial component of the organisms’ genetic material .
Biochemical Analysis
Biochemical Properties
5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound binds to specific receptors on the cell surface, influencing cellular responses and interactions with other biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. This modulation can lead to changes in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For instance, the compound may inhibit a kinase by binding to its active site, preventing the phosphorylation of downstream targets and thereby altering cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide levels and affecting DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism .
Properties
IUPAC Name |
5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N6O/c1-8-10(15)12(22)19-13(18-8)21-4-2-20(3-5-21)11-9(14)6-16-7-17-11/h6-7H,2-5H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBOCXYNUVMHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=NC=NC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.